1-[(5-methyl-2-furyl)methyl]-4-[(4-nitrophenyl)sulfonyl]piperazine
Overview
Description
1-[(5-Methyl-2-furyl)methyl]-4-[(4-nitrophenyl)sulfonyl]piperazine is an organic compound with the molecular formula C₁₆H₁₉N₃O₅S. It is a piperazine derivative that contains both a furan and a nitrophenyl group.
Preparation Methods
The synthesis of 1-[(5-methyl-2-furyl)methyl]-4-[(4-nitrophenyl)sulfonyl]piperazine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the furan ring: The furan ring can be synthesized from furfural through various methods, such as the Paal-Knorr synthesis.
Attachment of the methyl group: The methyl group is introduced to the furan ring via alkylation reactions.
Formation of the piperazine ring: Piperazine is synthesized through the cyclization of ethylenediamine with dihaloalkanes.
Sulfonylation: The nitrophenyl group is introduced through sulfonylation reactions using sulfonyl chlorides.
Industrial production methods may involve optimizing these steps to increase yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and continuous flow processes.
Chemical Reactions Analysis
1-[(5-Methyl-2-furyl)methyl]-4-[(4-nitrophenyl)sulfonyl]piperazine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and nucleophiles like amines. Major products formed from these reactions include furanones, amino derivatives, and substituted piperazines.
Scientific Research Applications
1-[(5-Methyl-2-furyl)methyl]-4-[(4-nitrophenyl)sulfonyl]piperazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Research: It is used in studies to understand its interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-[(5-methyl-2-furyl)methyl]-4-[(4-nitrophenyl)sulfonyl]piperazine involves its interaction with molecular targets such as enzymes and receptors. The furan and nitrophenyl groups can participate in various binding interactions, including hydrogen bonding and π-π stacking. These interactions can modulate the activity of the target proteins, leading to biological effects .
Comparison with Similar Compounds
Similar compounds to 1-[(5-methyl-2-furyl)methyl]-4-[(4-nitrophenyl)sulfonyl]piperazine include:
1-[(5-methyl-2-furyl)methyl]-4-[(2-nitrophenyl)sulfonyl]piperazine: This compound has a similar structure but with a different position of the nitro group.
1-[(5-methyl-2-furyl)methyl]-4-[(4-chlorophenyl)sulfonyl]piperazine: This compound has a chloro group instead of a nitro group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(5-methylfuran-2-yl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S/c1-13-2-5-15(24-13)12-17-8-10-18(11-9-17)25(22,23)16-6-3-14(4-7-16)19(20)21/h2-7H,8-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPGROHIYGBZXPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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